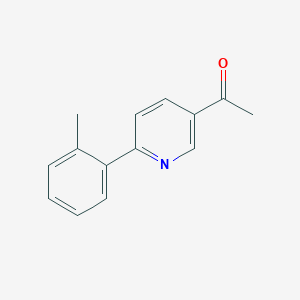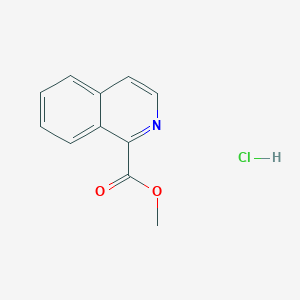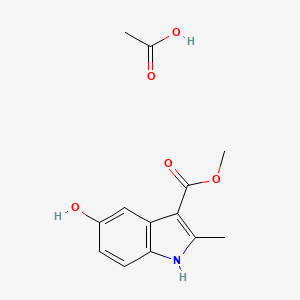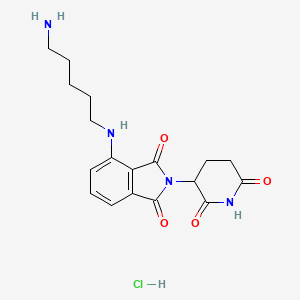![molecular formula C17H23NO6 B3115298 D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester CAS No. 20918-72-3](/img/structure/B3115298.png)
D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester
Descripción general
Descripción
“D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester” is a chemical compound with the CAS Number: 20918-72-3 . It has a molecular weight of 337.37 and its IUPAC name is ®-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C17H23NO6/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 522.6±50.0 °C and a predicted density of 1±0.06 g/cm3 . The predicted pKa value is 4.48±0.10 .Aplicaciones Científicas De Investigación
1. Use in Synthesis of Bifunctional DTPA-like Ligands
D-Glutamic acid derivatives, like N, N-bis[2-[bis[2-(1, 1-dimethylethoxy)-2-oxoethyl]amino]ethyl]-L-glutamic acid 1-(1, 1-dimethylethyl) ester, have been utilized in the preparation of bifunctional DTPA-like ligands. These ligands feature a carboxylic or amino group available for conjugation, making them suitable for complexing with metal ions, a process relevant in bioconjugation and radiopharmaceutical development (Anelli et al., 1999).
2. In Synthesis of Poly-γ-glutamic Acid
Research has involved using α-Methyl glutamic acid dimers, synthesized from L- and D-glutamic acids, in the polycondensation process to create Poly-γ-glutamic acid (γ-PGA) methyl ester. These esters, with molecular weights ranging from 5000 to 20,000, are significant in polymer chemistry for applications in drug delivery and biodegradable materials (Sanda, Fujiyama, & Endo, 2001).
3. In the Study of Metabotropic Glutamate Receptor Ligands
Glutamic acid analogs, such as those derived from D-Glutamic acid, have been synthesized for studies on metabotropic glutamate receptors. These analogs, like 1-amino-4-phosphono cyclopentane-1,3-dicarboxylic acids, play a role in understanding receptor mechanisms and developing potential therapeutic agents (Bessis et al., 2003).
4. In Insulinotropic Action Studies
D-Glutamic acid esters have been used to study their potential as insulinotropic tools. Research shows that these compounds can stimulate insulin release and may serve as experimental tools in the treatment of non-insulin-dependent diabetes (Cancelas et al., 2001).
5. In the Synthesis of Heterocyclic Bioisosteres
Heterocyclic analogues of glutamic acid diethyl ester, derived from D-Glutamic acid, have been synthesized for biological testing. These compounds, being excitatory amino acid antagonists, contribute to understanding neuronal excitatory mechanisms and have potential pharmacological applications (Madsen et al., 1990).
Propiedades
IUPAC Name |
(4R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJECGKAFPHEJQS-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B3115238.png)

![4-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3115256.png)




![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3115280.png)
![[(2R)-oxetan-2-yl]methanamine](/img/structure/B3115287.png)

